C2-Gal-Dox
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C2-Gal-Dox is a galactose conjugate of doxorubicin, a well-known chemotherapeutic agent. This compound is designed to target hepatocellular carcinoma cells via asialoglycoprotein receptor-mediated cellular uptake, enhancing the cytotoxicity of doxorubicin specifically towards cancer cells .
准备方法
The synthesis of C2-Gal-Dox involves the conjugation of galactose to doxorubicin at the C2 position. This process typically includes the following steps:
Activation of Galactose: Galactose is activated to form a reactive intermediate.
Conjugation: The activated galactose is then conjugated to doxorubicin under controlled conditions to ensure the specific attachment at the C2 position
化学反应分析
C2-Gal-Dox undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its cytotoxic properties.
Reduction: Reduction reactions can affect the stability and efficacy of the compound.
Substitution: Substitution reactions can modify the galactose moiety, potentially altering the compound’s targeting ability
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions but generally involve modified versions of the original compound .
科学研究应用
C2-Gal-Dox has several scientific research applications:
Chemistry: Used as a model compound to study targeted drug delivery systems.
Biology: Investigated for its ability to selectively target and kill cancer cells.
Medicine: Explored as a potential therapeutic agent for hepatocellular carcinoma and other cancers.
作用机制
C2-Gal-Dox exerts its effects through multiple mechanisms:
DNA Intercalation: Doxorubicin intercalates into DNA, disrupting the replication process.
Topoisomerase II Inhibition: The compound inhibits topoisomerase II, preventing DNA repair and leading to cell death.
Reactive Oxygen Species Production: Generates reactive oxygen species, causing oxidative damage to cancer cells .
相似化合物的比较
C2-Gal-Dox is unique compared to other similar compounds due to its specific targeting mechanism and enhanced cytotoxicity. Similar compounds include:
Gal-DOX: Another galactose-doxorubicin conjugate with different positional isomers.
Gallic Acid Conjugates: Used for their anti-cancer properties but with different molecular targets .
This compound stands out due to its specific targeting of hepatocellular carcinoma cells via asialoglycoprotein receptors, making it a promising candidate for targeted cancer therapy .
属性
分子式 |
C39H49NO18 |
---|---|
分子量 |
819.8 g/mol |
IUPAC 名称 |
N-[(2R,3R,4R)-3-hydroxy-2-methyl-6-[[(1R,3R)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-6-[(3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyhexanamide |
InChI |
InChI=1S/C39H49NO18/c1-16-30(45)19(40-24(44)9-4-3-5-10-55-37-36(51)33(48)22(14-41)58-38(37)52)11-25(56-16)57-21-13-39(53,23(43)15-42)12-18-27(21)35(50)29-28(32(18)47)31(46)17-7-6-8-20(54-2)26(17)34(29)49/h6-8,16,19,21-22,25,30,33,36-38,41-42,45,47-48,50-53H,3-5,9-15H2,1-2H3,(H,40,44)/t16-,19-,21-,22-,25?,30+,33+,36+,37-,38?,39-/m1/s1 |
InChI 键 |
USCIIKTUYOPOOH-SFQIRMAWSA-N |
手性 SMILES |
C[C@@H]1[C@@H]([C@@H](CC(O1)O[C@@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCCCCO[C@@H]6[C@H]([C@H]([C@H](OC6O)CO)O)O)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCCCCOC6C(C(C(OC6O)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。